![molecular formula C9H11N5 B15241937 1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241937.png)
1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a triazole ring, which are connected via a methylene bridge. The unique structure of this compound makes it a valuable candidate for various scientific applications.
准备方法
The synthesis of 1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and an appropriate azide compound.
Cycloaddition Reaction: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the azide and an alkyne to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction is typically performed in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods for this compound would likely involve scaling up the above synthetic route, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
化学反应分析
1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-ylamine: This compound has a similar structure but differs in the position of the triazole ring.
1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-ylmethanol: This compound has a hydroxyl group attached to the triazole ring, which can affect its chemical reactivity and biological activity.
1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-ylmethylamine: This compound has an additional methyl group attached to the triazole ring, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties.
属性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC 名称 |
1-[(3-methylpyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-3-2-4-11-8(7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3 |
InChI 键 |
AYEQDFREVKMOCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)CN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


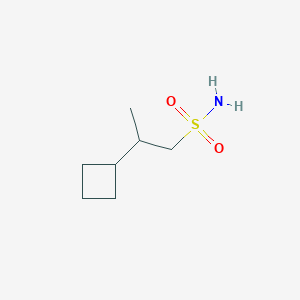
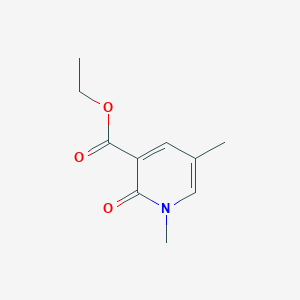
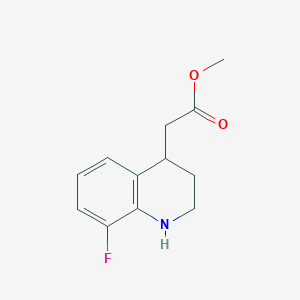


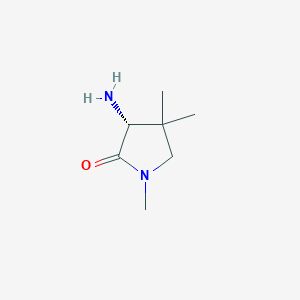
![2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241901.png)
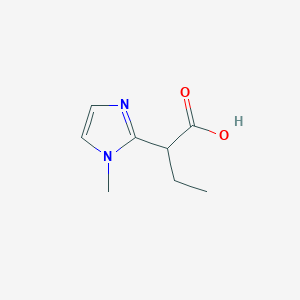

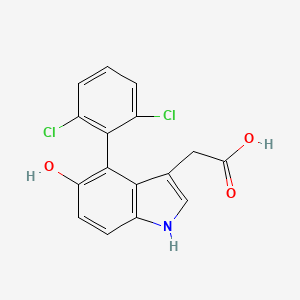

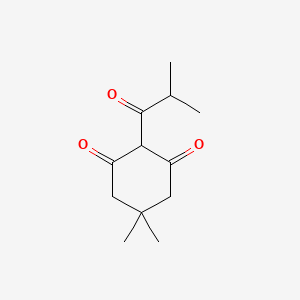
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15241927.png)

